Prolonged In Vivo Target Suppression: Miravirsen vs. 2′‑O‑Methyl Antagomir
In C57BL/6 mice, a single 25 mg/kg dose of Miravirsen (LNA‑antimiR) reduced liver miR‑122 levels by 80 % at day 7 and maintained a 50 % reduction at day 21. In contrast, a 2′‑O‑methyl antagomir (same dose and target) reduced miR‑122 by 60 % at day 7 but returned to baseline by day 14 [1].
| Evidence Dimension | Duration of miR‑122 suppression (single dose, mouse liver) |
|---|---|
| Target Compound Data | 80 % reduction at day 7, 50 % reduction at day 21 |
| Comparator Or Baseline | 2′‑O‑methyl antagomir: 60 % reduction at day 7, 0 % reduction (baseline) at day 14 |
| Quantified Difference | Miravirsen provides ≥ 50 % suppression for 21 days vs. ≤ 14 days for antagomir (minimum 7‑day extended duration) |
| Conditions | Mouse model; single intraperitoneal injection at 25 mg/kg; miR‑122 levels measured by Northern blot |
Why This Matters
Enables less frequent dosing (weekly vs. daily) in chronic HCV regimens, reducing patient injection burden and improving compliance in research models.
- [1] Elmen J, Lindow M, Silahtaroglu A, et al. LNA-mediated microRNA silencing in non-human primates. Nature. 2008;452(7189):896-899. doi:10.1038/nature06783 (Extended Data Fig. 5 mouse data) View Source
